molecular formula C8H9BF4N2O2 B13420392 Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) CAS No. 3108-15-4

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)

Cat. No.: B13420392
CAS No.: 3108-15-4
M. Wt: 251.98 g/mol
InChI Key: GUASOEMIAFJCCZ-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) is an organic compound with the molecular formula C8H9N2O2.BF4. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound is part of the aryl diazonium compounds, which are widely used in organic chemistry for various synthetic applications .

Preparation Methods

The synthesis of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:

    Diazotization Reaction: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. [ \text{C8H11NO2} + \text{HNO2} + \text{HCl} \rightarrow \text{C8H9N2O2Cl} + 2\text{H2O} ]

    Salt Metathesis: The crude diazonium chloride is then reacted with tetrafluoroboric acid to yield the more stable tetrafluoroborate salt. [ \text{C8H9N2O2Cl} + \text{HBF4} \rightarrow \text{C8H9N2O2.BF4} + \text{HCl} ]

Chemical Reactions Analysis

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group (N2) can be replaced by other groups such as halides, hydroxyl, and carboxyl groups. Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. [ \text{C8H9N2O2.BF4} + \text{CuCl} \rightarrow \text{C8H9ClO2} + \text{N2} + \text{BF3} ]

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative. [ \text{C8H9N2O2.BF4} + \text{H3PO2} \rightarrow \text{C8H11NO2} + \text{N2} + \text{BF3} ]

    Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds, which are valuable in dye chemistry. [ \text{C8H9N2O2.BF4} + \text{C6H5OH} \rightarrow \text{C14H13N3O3} + \text{N2} + \text{BF3} ]

Scientific Research Applications

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Dye Chemistry: The compound is utilized in the production of azo dyes through coupling reactions with phenols and amines.

    Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.

    Biological Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) involves the formation of reactive intermediates, such as free radicals, during its reactions. These intermediates can undergo various transformations, leading to the substitution or coupling of the diazo group with other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) can be compared with other diazonium salts such as:

    Benzenediazonium tetrafluoroborate: Similar in structure but lacks the methoxy groups, making it less reactive in certain coupling reactions.

    Benzenediazonium chloride: More reactive but less stable compared to the tetrafluoroborate salt.

    2-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine substituent, which alters its reactivity and applications.

The presence of the 2,5-dimethoxy groups in benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) enhances its stability and reactivity in specific synthetic applications, making it a unique and valuable compound in organic chemistry .

Properties

CAS No.

3108-15-4

Molecular Formula

C8H9BF4N2O2

Molecular Weight

251.98 g/mol

IUPAC Name

2,5-dimethoxybenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-8(12-2)7(5-6)10-9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1

InChI Key

GUASOEMIAFJCCZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1)OC)[N+]#N

Origin of Product

United States

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